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Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyldecanal is an organic compound classified as a branched-chain aldehyde. Its
molecular structure, characterized by a ten-carbon chain with a methyl group at the second
position and a terminal aldehyde functional group, dictates its chemical and physical properties.
This guide provides a comprehensive overview of the molecular structure, physicochemical
properties, spectroscopic data, synthesis methods, and toxicological information for 2-
Methyldecanal. The information is presented to support research, development, and safety
assessment activities involving this compound.

Molecular Structure and Identification

2-Methyldecanal is a chiral molecule, existing as two enantiomers, (R)-2-methyldecanal and
(S)-2-methyldecanal. The presence of the methyl group on the second carbon atom
introduces a stereocenter. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Compound Identification

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1664147?utm_src=pdf-interest
https://www.benchchem.com/product/b1664147?utm_src=pdf-body
https://www.benchchem.com/product/b1664147?utm_src=pdf-body
https://www.benchchem.com/product/b1664147?utm_src=pdf-body
https://www.benchchem.com/product/b1664147?utm_src=pdf-body
https://www.benchchem.com/product/b1664147?utm_src=pdf-body
https://www.benchchem.com/product/b1664147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value

IUPAC Name 2-methyldecanal[1]

Synonyms 2-methyl decanal, Methyloctylacetaldehyde[1]

CAS Number 19009-56-4[1]

Molecular Formula C11H220[1]

Molecular Weight 170.29 g/mol [1]

InChi INChl=1S/C11H220/c1-3-4-5-6-7-8-9-11(2)10-
12/h10-11H,3-9H2,1-2H3[1]

InChlKey LBICMZLDYMBIGA-UHFFFAOYSA-N[1]

SMILES CCCcCcCcccece(c)e=0[1]

Physicochemical Properties

2-Methyldecanal is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[2]
Its physical properties are influenced by its long alkyl chain and the polar aldehyde group. It is
soluble in organic solvents and has limited solubility in water.[2]

Table 2: Physicochemical Properties
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Property Value Source
Appearance Colorless to pale yellow liquid [2]
Odor Fatty, waxy [2]
Boiling Point 222:5 °C at 760 mmHg 3]
(estimate)
Melting Point -2 °C (estimate) [3]
Density 0.819 g/cm?3 (estimate) [3]
Refractive Index 1.4280 (estimate) [3]
Water Solubility 16 mg/L at 20 °C [3]
logP 3.572 [3]
Vapor Pressure 0.102 mmHg at 25 °C [3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-
Methyldecanal. While full, detailed spectra are often proprietary and found in specialized
databases, the key characteristics are summarized below.

Table 3: Spectroscopic Data Summary
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Technique Key Features and Expected Peaks

- Aldehydic proton (CHO) signal between & 9.4-
9.8 ppm (triplet).- Multiplet for the proton at C2
(CH) around 8 2.2-2.5 ppm.- Doublet for the
methyl protons at C2 (CHs) around 6 1.0-1.2
ppm.- Triplet for the terminal methyl protons
(CH5) of the decyl chain around & 0.8-0.9 ppm.-
Multiple signals for the methylene protons (CHz)

1H NMR

of the decyl chain between & 1.2-1.6 ppm.

- Carbonyl carbon (C=0) signal around & 200-

205 ppm.- Signal for the carbon at C2 (CH)

around & 45-55 ppm.- Signals for the carbons of
13C NMR _ _

the decyl chain between & 14-32 ppm.- Signal

for the methyl carbon at C2 (CHs) around o 15-

20 ppm.

- Strong C=0 stretching vibration for the

aldehyde at ~1720-1740 cm~1.- C-H stretching
IR Spectroscopy vibrations for the aldehyde proton around 2720

cm~1and 2820 cm~1.- C-H stretching vibrations

for the alkyl groups just below 3000 cm~1,

- Molecular ion peak (M*) at m/z = 170.-
Mass Spectrometry Characteristic fragmentation patterns including

McLafferty rearrangement and alpha-cleavage.

Note: Predicted chemical shifts and peak positions are based on general spectroscopic
principles for aldehydes and may vary slightly depending on the solvent and experimental
conditions. Confirmation of these data can be found in databases such as SpectraBase.[1][4]

Synthesis and Experimental Protocols

2-Methyldecanal can be synthesized through several routes. The two primary methods
reported are the Darzens reaction and as a by-product of the hydroformylation of 1-decene.[5]

Darzens Reaction
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The Darzens reaction involves the condensation of a ketone or aldehyde with an a-haloester in
the presence of a base to form an a,3-epoxy ester (glycidic ester), which can then be
hydrolyzed and decarboxylated to yield an aldehyde.

Experimental Protocol (General Procedure):

» Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen
inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or THF) and a strong
base (e.g., sodium ethoxide or sodium amide).

o Addition of Reactants: A mixture of methyl octyl ketone and an ethyl a-haloacetate (e.g.,
ethyl chloroacetate) is added dropwise to the cooled (0-5 °C) base-solvent mixture under a
nitrogen atmosphere.

o Reaction: The reaction mixture is stirred at low temperature for several hours and then
allowed to warm to room temperature and stirred overnight.

o Work-up: The reaction is quenched with water, and the organic layer is separated. The
aqueous layer is extracted with an organic solvent. The combined organic layers are washed
with brine, dried over an anhydrous salt (e.g., MgSQOa4), and the solvent is removed under
reduced pressure to yield the crude glycidic ester.

e Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified with an aqueous
or alcoholic solution of a base (e.g., NaOH or KOH). The resulting glycidic acid salt is then
acidified and heated to induce decarboxylation, yielding 2-methyldecanal.

 Purification: The final product is purified by distillation under reduced pressure.

Hydroformylation of 1-Decene

2-Methyldecanal is also obtained as a branched-chain isomer by-product during the
hydroformylation of 1-decene, which primarily aims to produce the linear undecanal.[5] The
ratio of linear to branched products can be influenced by the choice of catalyst and reaction
conditions.

Experimental Protocol (General Procedure):
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o Catalyst Preparation: A rhodium-based catalyst, often with a phosphine ligand (e.g.,
triphenylphosphine), is prepared in a suitable high-pressure reactor.

e Reaction Setup: The reactor is charged with 1-decene and a solvent.

o Reaction: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen
(Hz2) (synthesis gas) and heated. The reaction is carried out at elevated temperature and
pressure for a specified time.

e Product Separation: After the reaction, the mixture is cooled, and the pressure is released.
The product mixture, containing undecanal and 2-methyldecanal, is separated from the
catalyst.

 Purification: The isomeric aldehydes are then separated by fractional distillation.

Biological Activity and Signaling Pathways

The primary biological activity of 2-Methyldecanal in the context of flavor and fragrance is its
interaction with olfactory receptors. While specific receptors for 2-Methyldecanal have not
been fully characterized, the general mechanism of aldehyde perception by olfactory sensory
neurons is understood.

Olfactory Signaling Pathway

The perception of odorants like 2-Methyldecanal is initiated by the binding of the molecule to
specific G-protein coupled receptors (GPCRSs) located on the cilia of olfactory sensory neurons
in the nasal epithelium.[6][7] This binding event triggers a signal transduction cascade.

// Nodes Odorant [label="2-Methyldecanal", fillcolor="#FBBCO05", fontcolor="#202124"]; OR
[label="Olfactory Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein
[label="G-protein (Golf)\n(GDP-bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G_protein_active [label="G-protein (Golf)\n(GTP-bound)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBCO05", fontcolor="#202124"];
CNG_channel [label="Cyclic Nucleotide-Gated\n(CNG) lon Channel", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Depolarization [label="Neuron Depolarization", fillcolor="#34A853",
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fontcolor="#FFFFFF"]; Signal [label="Signal to Brain", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges Odorant -> OR [label="Binds"]; OR -> G_protein [label="Activates"]; G_protein ->
G_protein_active [label="GDP -> GTP"]; G_protein_active -> AC [label="Activates"]; AC ->
CAMP [label="ATP -> cAMP"]; cAMP -> CNG_channel [label="Opens"]; CNG_channel ->
Depolarization [label="Ca2*/Na* influx"]; Depolarization -> Signal; } }

Caption: Generalized olfactory signal transduction pathway.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Darzens Reaction Workflow

I/l Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
reactants [label="Mix Methyl Octyl Ketone\n& Ethyl Chloroacetate", fillcolor="#FBBCO05",
fontcolor="#202124"]; base [label="Add to Base\n(e.g., NaOEt in Ether)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; reaction [label="Reaction to form\nGlycidic Ester", fillcolor="#34A853",
fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; hydrolysis [label="Saponification\n(Hydrolysis)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; decarboxylation [label="Acidification &nDecarboxylation",
fillcolor="#FBBCO05", fontcolor="#202124"]; purification [label="Purification\n(Distillation)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="2-Methyldecanal", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];

I/l Edges start -> reactants; reactants -> base; base -> reaction; reaction -> workup; workup ->
hydrolysis; hydrolysis -> decarboxylation; decarboxylation -> purification; purification -> end; } }

Caption: Workflow for the synthesis of 2-Methyldecanal via the Darzens reaction.

Hydroformylation Workflow

I/l Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
reactants [label="Charge Reactor with\n1-Decene & Catalyst", fillcolor="#FBBC05",
fontcolor="#202124"]; syngas [label="Pressurize with CO/H2\n& Heat", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; reaction [label="Hydroformylation Reaction", fillcolor="#34A853",
fontcolor="#FFFFFF"]; separation [label="Catalyst Separation”, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; distillation [label="Fractional Distillation", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; product [label="2-Methyldecanal\n(Branched Product)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];

/l Edges start -> reactants; reactants -> syngas; syngas -> reaction; reaction -> separation;
separation -> distillation; distillation -> product; product -> end; } }

Caption: Workflow for the production of 2-Methyldecanal via hydroformylation.

Safety and Toxicology

A comprehensive review of the safety of 2-Methyldecanal is crucial for its handling and
application.

Table 4: Toxicological Data Summary

Endpoint Result Species Reference

Moreno, 1975 (as

Acute Oral LD50 > 5 g/kg Rat o

cited in[1])

] Moreno, 1975 (as

Acute Dermal LD50 > 5 g/kg Rabbit o

cited in[1])

o Not a concern for _ RIFM, 2014a (as cited
Genotoxicity ] ) In vitro )
genotoxic potential in[8])

. Not classified as
GHS Classification [1]
hazardous

This chemical does not meet GHS hazard criteria for the majority of reports. For more detailed
information, please visit the ECHA C&L website.[1]

Conclusion
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This technical guide provides a detailed overview of the molecular structure and associated
properties of 2-Methyldecanal. The compiled data on its physicochemical properties,
spectroscopic characteristics, and synthesis methods serve as a valuable resource for
professionals in research and development. The information on its interaction with olfactory
receptors provides insight into its primary biological function as a fragrance and flavor
compound. The summarized toxicological data indicates a low order of acute toxicity. This
guide is intended to facilitate a comprehensive understanding of 2-Methyldecanal for its safe
and effective use in scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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